3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently under mild conditions .
Preparation Methods
The synthesis of 3-fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable ligand and solvent. The reaction is often carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
3-Fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biologically active molecules to study their structure-activity relationships.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3-fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide in cross-coupling reactions involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid reagent .
Comparison with Similar Compounds
Similar compounds to 3-fluoro-4-[(4-methyl-1-piperidino)methyl]phenylzinc bromide include:
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: This compound has a morpholino group instead of a piperidino group, which can affect its reactivity and selectivity in certain reactions.
3-Fluoro-4-[(1-piperidino)methyl]phenylzinc bromide: This compound lacks the methyl group on the piperidino ring, which can influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and selectivity in synthetic applications.
Properties
Molecular Formula |
C13H17BrFNZn |
---|---|
Molecular Weight |
351.6 g/mol |
IUPAC Name |
bromozinc(1+);1-[(2-fluorobenzene-4-id-1-yl)methyl]-4-methylpiperidine |
InChI |
InChI=1S/C13H17FN.BrH.Zn/c1-11-6-8-15(9-7-11)10-12-4-2-3-5-13(12)14;;/h2,4-5,11H,6-10H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
WTQNSTMRUCLMEB-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.